7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
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Overview
Description
7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylphenyl and a pyridin-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Scientific Research Applications
7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of 7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic activities. Additionally, its structure allows it to intercalate into DNA, disrupting cellular processes and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
- 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
- 7-[(2,3-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol .
Uniqueness
Compared to similar compounds, 7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL exhibits unique properties due to the presence of the dimethylphenyl group, which enhances its lipophilicity and potential biological activity. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C23H21N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
7-[(2,5-dimethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H21N3O/c1-15-8-9-16(2)19(14-15)22(26-20-7-3-4-12-24-20)18-11-10-17-6-5-13-25-21(17)23(18)27/h3-14,22,27H,1-2H3,(H,24,26) |
InChI Key |
SMVGLVQESZULKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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